BenchChemオンラインストアへようこそ!

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Suzuki-Miyaura coupling Oxidative addition kinetics Palladium catalysis

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152504-87-4) is a 1,3,4-trisubstituted pyrazole building block bearing a reactive aldehyde at the C4 position, a methyl group at C3, and a 4-bromophenyl substituent at N1. Supplied as a solid with a typical purity specification of ≥95% and a molecular weight of 265.11 g/mol (C₁₁H₉BrN₂O), this compound is marketed by Sigma-Aldrich (JRD0938) and other reputable vendors as part of early-discovery chemical collections.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
CAS No. 1152504-87-4
Cat. No. B1438183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
CAS1152504-87-4
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H9BrN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3
InChIKeyCTTUVPUCFDKEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152504-87-4): A Dual-Handle Pyrazole Aldehyde Building Block for Medicinal Chemistry and Cross-Coupling


1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152504-87-4) is a 1,3,4-trisubstituted pyrazole building block bearing a reactive aldehyde at the C4 position, a methyl group at C3, and a 4-bromophenyl substituent at N1 . Supplied as a solid with a typical purity specification of ≥95% and a molecular weight of 265.11 g/mol (C₁₁H₉BrN₂O), this compound is marketed by Sigma-Aldrich (JRD0938) and other reputable vendors as part of early-discovery chemical collections . It belongs to a broader series of 1-aryl-3-methyl-1H-pyrazole-4-carbaldehydes that differ only in the para-substituent on the N1-phenyl ring, making it a critical entry point for systematic structure–activity relationship (SAR) exploration.

Why 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Its 4-Chloro, 4-Fluoro, or Non-Halogenated Analogs


Although the 4-chloro (CAS 1152543-59-3, JRD0937), 4-fluoro (CAS 926190-13-8), and non-halogenated (CAS 21487-48-9) analogs share an identical pyrazole-4-carbaldehyde core scaffold, they are not functionally interchangeable with the 4-bromo derivative. The para-substituent on the N1-phenyl ring governs three critical properties simultaneously: (i) cross-coupling reactivity—aryl bromides undergo oxidative addition to Pd(0) at rates that quantitatively exceed those of aryl chlorides by orders of magnitude, a well-established principle in palladium catalysis [1]; (ii) anomalous X-ray scattering—bromine provides a usable anomalous signal (f'' ≈ 1.3 e at Cu Kα) for experimental phasing in small-molecule and macromolecular crystallography, while chlorine is marginal and fluorine is negligible [2]; and (iii) lipophilicity and halogen-bonding potential—the bromine atom increases logP by approximately 0.15–0.72 units relative to chlorine and fluorine analogs, based on Hansch π constants (Br: 0.86; Cl: 0.71; F: 0.14), and forms stronger halogen bonds as demonstrated by Cambridge Structural Database analyses [3][4]. These differences are not incremental; they determine whether a catalytic coupling succeeds under mild conditions, whether a crystal structure can be solved experimentally, and whether a ligand engages a halogen-bond acceptor in a protein binding site. Substituting the bromo compound with a cheaper or more readily available chloro or fluoro analog without compensating for these orthogonal property differences risks synthetic failure, crystallographic ambiguity, or misleading SAR interpretation.

Quantitative Differentiation Evidence: 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde vs. Closest Analogs


Palladium-Catalyzed Cross-Coupling Reactivity: Aryl-Br vs. Aryl-Cl Oxidative Addition Rates

The 4-bromophenyl substituent on the target compound enables Pd(0)-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Stille) under milder conditions and with higher predicted success rates than the 4-chlorophenyl analog. The Lu et al. (2022) quantitative reactivity model, validated across 79 (hetero)aryl electrophiles, demonstrates that aryl bromides consistently exhibit substantially higher oxidative addition rates to Pd(0) compared to aryl chlorides bearing identical substitution patterns. This model enables site-selectivity predictions for multihalogenated substrates, establishing that the bromide handle is kinetically preferred over chloride when both are present [1]. This means that in synthetic sequences requiring chemoselective coupling at the N1-phenyl ring, the bromo compound provides a wider operational window than its chloro counterpart.

Suzuki-Miyaura coupling Oxidative addition kinetics Palladium catalysis

X-ray Crystallographic Phasing Power: Bromine as an Anomalous Scatterer for SAD/MAD Experiments

The bromine atom in 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde provides a usable anomalous scattering signal for experimental phasing in single-wavelength anomalous diffraction (SAD) and multi-wavelength anomalous diffraction (MAD) experiments. At the Br K-absorption edge (~0.92 Å), the anomalous scattering component f'' is sufficient to determine phases for macromolecular and small-molecule crystal structures. Sanishvili et al. (2007) demonstrated that brominated nucleotides yield robust anomalous signal for SAD/MAD phasing and that 'one bromine atom... is sufficient for MAD or SAD phasing' in nucleic acid crystals [1]. Chlorine (f'' ≈ 0.7 e at Cu Kα, K-edge at ~4.4 Å) provides weaker anomalous signal, while fluorine (f'' ≈ 0.0 e) is effectively invisible for anomalous scattering purposes. The 4-bromo compound therefore uniquely enables de novo structure determination via experimental phasing among the 1-aryl-3-methyl-1H-pyrazole-4-carbaldehyde series.

X-ray crystallography SAD phasing Anomalous scattering Heavy atom derivatization

Halogen Bonding Propensity in Pyrazole Systems: Br vs. Cl as Halogen-Bond Donor

A 2024 Cambridge Structural Database (CSD) investigation of halogen bonding in 5-halogenated pyrazoles explicitly concluded that 'Cl atom presents less propensity for XB bonds compared to I and Br' [1]. The study analyzed 80 CSD structures containing the 5-chloropyrazole motif and found that only ~50% exhibited halogen contacts involving the chlorine atom. In contrast, the same study noted that '5-bromopyrazoles showed similar behavior [to 5-iodopyrazoles] in sufficient cases and all the halogen contacts types were encountered.' This directly translates to the target compound: the 4-bromophenyl group at the N1 position presents a σ-hole capable of engaging halogen-bond acceptors (carbonyl oxygen, heterocyclic nitrogen, π-systems) with greater geometric reliability than the 4-chloro analog, a factor relevant to both crystal engineering and structure-based drug design where halogen bonding contributes to target engagement.

Halogen bonding Crystal engineering Drug-target interactions Supramolecular chemistry

Lipophilicity Tuning: Hansch π Constants Quantify LogP Differences Across the Halogen Series

The para-substituent on the N1-phenyl ring directly modulates the lipophilicity of the pyrazole-4-carbaldehyde scaffold in a predictable manner governed by Hansch hydrophobic substituent constants. The aromatic π values for the four substituents are: Br = 0.86, Cl = 0.71, F = 0.14, H = 0.00 [1]. Applying the additive Hansch model, the 4-bromophenyl derivative is predicted to have a logP approximately 0.15 units higher than the 4-chloro analog, approximately 0.72 units higher than the 4-fluoro analog, and approximately 0.86 units higher than the non-halogenated parent. These differences are substantial in a medicinal chemistry context where optimal logP ranges for oral bioavailability (typically 1–3) or CNS penetration (typically 2–5) are narrow; a ΔlogP of 0.72 between Br and F analogs can shift a compound from the CNS-penetrant to the peripherally restricted space, or vice versa.

Lipophilicity LogP QSAR Hansch analysis Drug-likeness

Molecular Weight Differential: Implications for Purification, Formulation, and Analytical Detection

The molecular weight of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (265.11 g/mol) is 20% higher than its 4-chloro analog (220.65 g/mol), 30% higher than the 4-fluoro analog (204.2 g/mol), and 42% higher than the non-halogenated parent (186.21 g/mol) . This mass difference has practical consequences: (i) the characteristic Br isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provides an unambiguous mass spectrometry signature for reaction monitoring and purity assessment, eliminating ambiguity in LC-MS traces; (ii) the higher molecular weight shifts the compound into a different volatility regime, affecting GC-MS compatibility and sublimation-based purification; and (iii) for formulation and dosing calculations, the 20–42% mass differential means that equimolar quantities require proportionally larger masses of the bromo compound, a non-trivial consideration in multi-gram scale-up.

Molecular weight LC-MS detection Purification Formulation science

Orthogonal Synthetic Handles: Simultaneous Aldehyde and Aryl-Bromide Functionality Enables Sequential Diversification

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a bifunctional building block that presents two chemically orthogonal reactive handles: an aldehyde group at C4 (capable of condensation, reductive amination, Grignard addition, and oxidation/reduction) and an aryl bromide at the para position of the N1-phenyl ring (capable of Pd-catalyzed cross-coupling, lithium-halogen exchange, and nucleophilic aromatic substitution under specific conditions) . The non-halogenated analog (3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, CAS 21487-48-9) possesses only the aldehyde handle, restricting synthetic diversification to a single vector. Even among halogenated analogs, the aryl bromide offers a superior balance of reactivity (higher than chloride) and stability (greater than iodide) for sequential derivatization protocols. This dual-handle architecture is documented as enabling 'Suzuki-Miyaura couplings or reductive amination, supporting diverse research and industrial applications' [1].

Orthogonal reactivity Sequential derivatization Diversity-oriented synthesis Bifunctional building blocks

Optimal Application Scenarios for 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152504-87-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Systematic Halogen Scanning of the N1-Phenyl Ring

In lead optimization programs where a pyrazole-4-carbaldehyde scaffold has been identified as a privileged pharmacophore, the 4-bromo analog serves as the entry point for systematic halogen scanning. Its Hansch π value (0.86) provides the highest lipophilicity increment among the monohalogenated series, enabling exploration of the upper LogP boundary for oral absorption and membrane permeability [Section 3, Evidence 4]. The aryl bromide handle also allows late-stage Pd-catalyzed diversification (Suzuki coupling) to introduce aryl, heteroaryl, or alkenyl groups at the para position without resynthesizing the entire scaffold [Section 3, Evidence 1]. Researchers procuring the bromo compound can generate the chloro, fluoro, and non-halogenated analogs from a common synthetic intermediate if needed, but the reverse (converting Cl or F to Br) is synthetically impractical. This makes the bromo compound the strategically preferred starting material for comprehensive SAR exploration .

X-ray Crystallography: De Novo Structure Determination of Pyrazole-Containing Small Molecules and Protein-Ligand Complexes

When a pyrazole-4-carbaldehyde derivative is being crystallized for X-ray structure determination—whether as a small-molecule intermediate requiring absolute configuration confirmation or as a ligand bound to a protein target—the bromine atom provides a built-in anomalous scatterer for experimental phasing via SAD or MAD methods [Section 3, Evidence 2]. This eliminates the need for synthesizing a separate heavy-atom derivative or incorporating selenomethionine into the protein. For protein-ligand co-crystal structures, the bromine anomalous signal can also serve as an independent marker to unambiguously confirm ligand binding pose and occupancy, a capability not available with the chloro or fluoro analogs where anomalous signal is weak or absent [1]. Crystallography groups should prioritize procurement of the bromo compound when planning diffraction experiments on the pyrazole-4-carbaldehyde scaffold series.

Diversity-Oriented Synthesis and Parallel Library Construction Leveraging Dual Orthogonal Handles

The simultaneous presence of an aldehyde and an aryl bromide on the same scaffold enables two sequential, chemoselective diversification steps—for example, reductive amination at the aldehyde followed by Suzuki coupling at the aryl bromide (or vice versa with appropriate protecting group strategy) [Section 3, Evidence 6]. This dual reactivity allows a library of N compounds derivatized at the aldehyde position to be further diversified into N × M compounds through cross-coupling, exponentially expanding chemical space from a single building block. The non-halogenated analog lacks the second diversification vector entirely, while the chloro analog provides lower cross-coupling reactivity that may limit substrate scope. For combinatorial chemistry and DNA-encoded library (DEL) production, where building block efficiency is paramount, the bromo compound maximizes diversity output per synthetic cycle [2].

Halogen-Bond-Guided Drug Design and Supramolecular Crystal Engineering

In structure-based drug design projects where halogen bonding to a protein backbone carbonyl, an Asp/Glu side chain, or a structured water molecule is hypothesized to enhance binding affinity or selectivity, the 4-bromophenyl pyrazole provides a validated halogen-bond donor with predictable geometry [Section 3, Evidence 3]. The CSD analysis shows that bromine engages in all types of halogen contacts (Br···O, Br···N, Br···π) with high reliability, whereas chlorine in analogous pyrazole systems exhibits halogen contacts in only ~50% of crystal structures and is explicitly noted to have 'less propensity for XB bonds.' The bromo compound is therefore the appropriate choice for testing halogen-bond-driven affinity hypotheses; use of the chloro analog risks false-negative results where the halogen bond fails to form not because the hypothesis is incorrect, but because the chlorine donor is insufficient [3].

Quote Request

Request a Quote for 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.